7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the CAS Number: 1784607-39-1 . It has a molecular weight of 226.12 . It is used as a pharmaceutical intermediate . The compound is a yellow to brown solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12BrN/c1-7-9-6-12-5-4-8(9)2-3-10(7)11/h2-3,12H,4-6H2,1H3 . The SMILES string is Brc1ccc2CCNCc2c1 .Physical And Chemical Properties Analysis
“this compound” is a yellow to brown solid . It is insoluble in water . The compound has a molecular weight of 226.12 .Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinoline Derivatives in Therapeutics
Tetrahydroisoquinoline (THIQ) derivatives, such as 7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline, are privileged scaffolds in medicinal chemistry due to their wide range of pharmacological properties. These derivatives have been extensively studied for various therapeutic activities, including cancer and central nervous system (CNS) disorders. The US FDA approval of trabectedin, a THIQ derivative, for soft tissue sarcomas marks a significant milestone in anticancer drug discovery. THIQ derivatives have shown promise as candidates for infectious diseases like malaria, tuberculosis, and HIV-infection, demonstrating their versatility in drug discovery for various therapeutic activities with unique mechanisms of action (Singh & Shah, 2017).
Neuroprotective and Antidepressant Properties
Endogenous amines like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), present in the mammalian brain, have been studied for their neuroprotective, antiaddictive, and antidepressant properties in animal models of CNS disorders. These studies suggest that 1MeTIQ and similar compounds could offer new therapeutic avenues for neurodegenerative diseases, depression, and addiction, underscoring the potential of THIQ derivatives in CNS pharmacology (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Anticancer Activity and Mechanism of Action
THIQ derivatives have been identified as a vital scaffold for anticancer drug design. The complex tumor environment and the limitations of existing drugs make cancer a global health concern. THIQ-based natural products have shown antitumor properties, leading to the exploration of these compounds as potential anticancer agents. The ability to target various cancer molecular targets makes THIQ derivatives promising candidates for novel anticancer drugs, with the potential for enhanced selectivity and efficacy in cancer treatment (Faheem et al., 2021).
Wirkmechanismus
While the mechanism of action for “7-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline” is not explicitly mentioned in the sources, it is known that 1,2,3,4-tetrahydroisoquinolines (THIQ) based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
Eigenschaften
IUPAC Name |
7-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-9-6-12-5-4-8(9)2-3-10(7)11/h2-3,12H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBXYURRRLSZMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CNCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.